

Chemical structure and stereochemistry of (Z)-alpha-Bisabolene

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Compound of Interest

Compound Name: (Z)-alpha-Bisabolene

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A Technical Guide to the Chemical Structure and Stereochemistry of (Z)-α-Bisabolene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and ginger.^[1] As a member of the bisabolene family, it is distinguished by a specific stereochemical configuration that dictates its physical properties and biological activity. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, and key experimental protocols related to (Z)-α-bisabolene, intended for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

(Z)-α-Bisabolene is a 15-carbon isoprenoid, classified as a monocyclic sesquiterpene.^[1] Its structure consists of a cyclohexene ring substituted at position 1 with a methyl group and at position 4 with a 6-methylhepta-2,5-dien-2-yl side chain.

- IUPAC Name: 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene^{[1][2]}
- Molecular Formula: C₁₅H₂₄^{[1][2]}
- Molecular Weight: Approximately 204.35 g/mol ^{[1][2]}

- Synonyms: cis- α -Bisabolene, (Z)- α -Bisabilene[2]
- CAS Number: 29837-07-8[2]

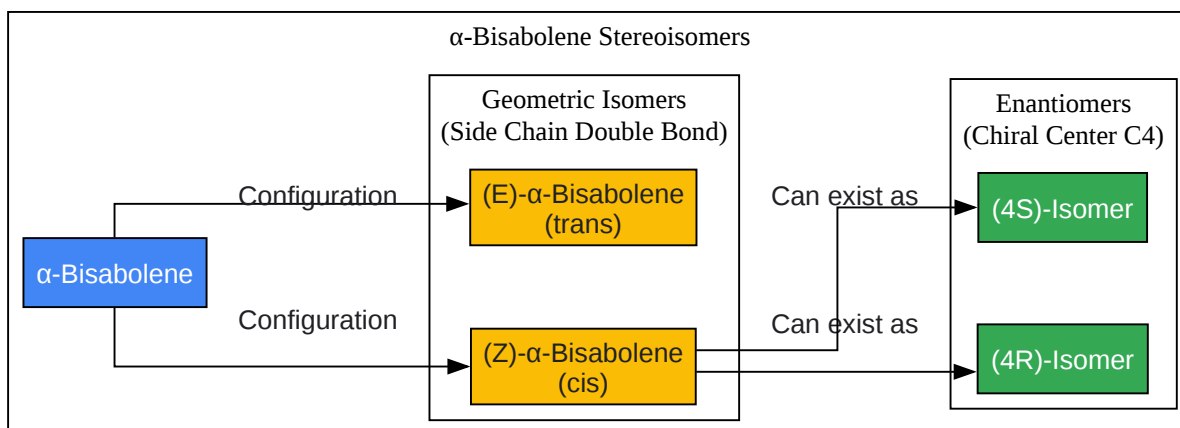
The core structure is fundamental to its chemical reactivity, particularly the two double bonds in the side chain and one in the cyclohexene ring, which are susceptible to reactions like hydrogenation and oxidation.[1]

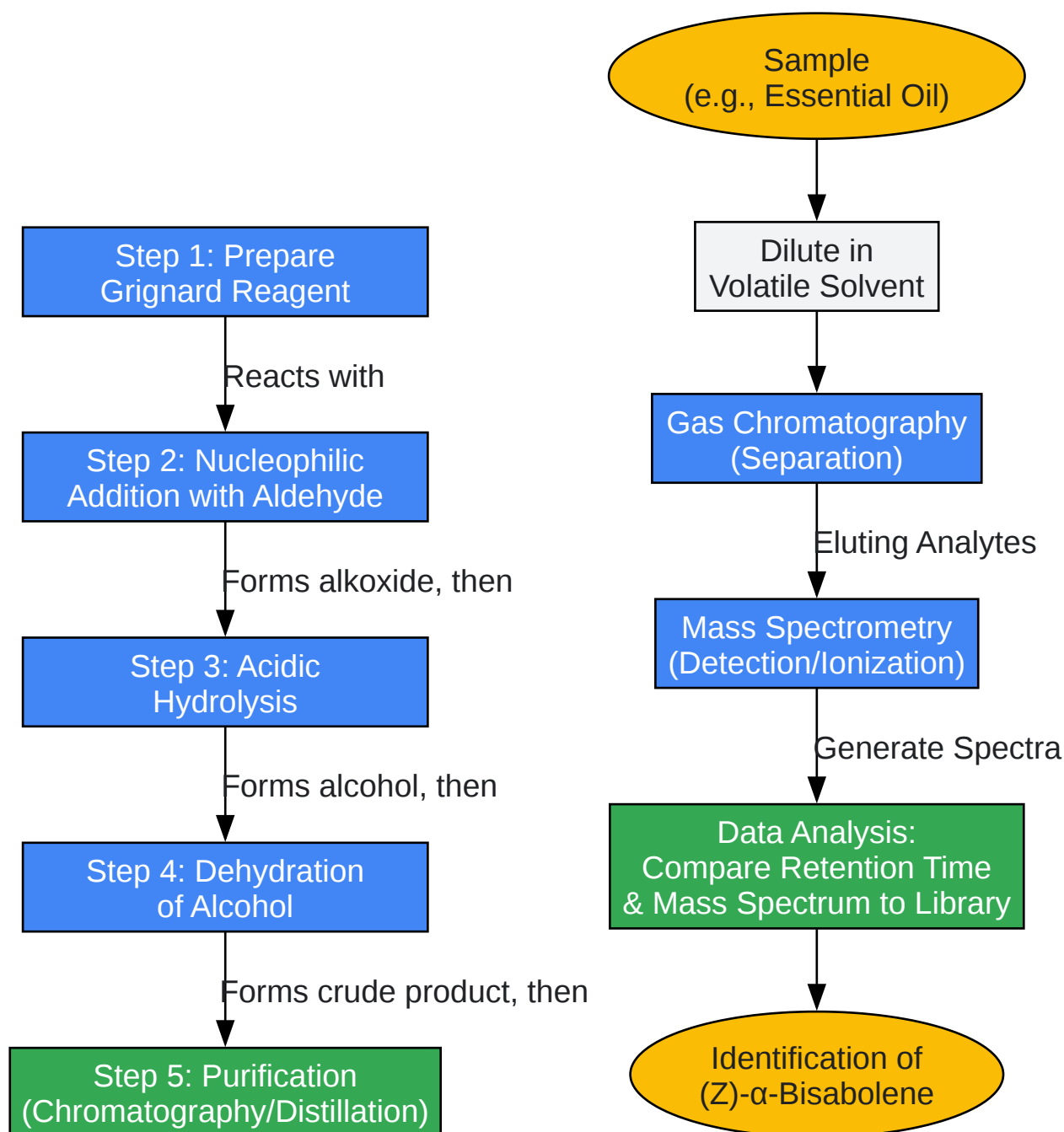
Stereochemistry

The stereochemistry of α -bisabolene is critical to its identity and is defined by two primary features: the geometric isomerism of a double bond in the side chain and a chiral center on the cyclohexene ring.

- Geometric Isomerism (E/Z): The "(Z)" designation in the name specifies the geometry of the trisubstituted double bond within the heptadienyl side chain (C4=C5 in the side chain). In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side of the bond axis. This is contrasted with the (E)-isomer, or trans- α -Bisabolene, where they are on opposite sides.
- Chirality (R/S): The carbon atom at position 4 of the cyclohexene ring, where the side chain is attached, is a stereocenter. This gives rise to two enantiomers:
 - (4R,Z)- α -Bisabolene[3][4]
 - (4S,Z)- α -Bisabolene

The specific combination of these stereochemical features results in distinct molecules with potentially different biological activities and physical properties. The IUPAC name for the (R) enantiomer is (4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene.[3]





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